N-(4-tert-butylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Description

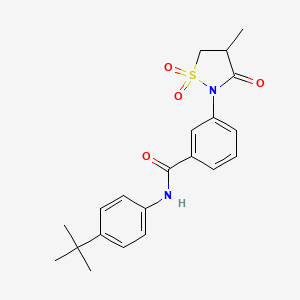

This compound features a benzamide backbone substituted at the meta-position with a 4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl moiety and at the para-position with a 4-tert-butylphenyl group.

Properties

IUPAC Name |

N-(4-tert-butylphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-14-13-28(26,27)23(20(14)25)18-7-5-6-15(12-18)19(24)22-17-10-8-16(9-11-17)21(2,3)4/h5-12,14H,13H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLTVYIEIWOUTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-tert-butylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a thiazolidine ring and a benzamide moiety. The molecular formula is , with a molecular weight of approximately 374.46 g/mol. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiazolidine ring followed by the introduction of the benzamide functionality.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, thiazolidine derivatives have been shown to possess antibacterial and antifungal activities. In a study evaluating various thioureas containing thiazolidine rings, compounds demonstrated minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against Staphylococcus aureus .

Anticancer Properties

Thiazolidine derivatives are also noted for their anticancer potential. Studies have suggested that compounds similar to this compound can induce apoptosis in cancer cell lines through various pathways including the modulation of apoptosis-related proteins.

The biological activity is often attributed to the compound's ability to interact with specific biological targets such as enzymes involved in DNA replication and repair. For example, some thiazolidine derivatives inhibit DNA gyrase and topoisomerase IV in bacterial cells . These interactions disrupt bacterial cell division and proliferation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazolidine derivatives against clinical isolates of bacteria. The results showed that derivatives with similar structures to this compound exhibited potent activity against gram-positive bacteria with MIC values ranging from 0.5 to 5 μg/mL .

Study 2: Cytotoxicity in Cancer Cells

In vitro studies on cancer cell lines revealed that certain thiazolidine derivatives induced significant cytotoxicity at concentrations of 10–50 μM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Data Summary Table

Comparison with Similar Compounds

Core Structural Variations

The compound’s benzamide core distinguishes it from sulfonamide-based analogs. For example:

Substituent Effects

- Lipophilicity : The tert-butyl group in the target compound contrasts with smaller substituents (e.g., methyl or dimethyl groups) in analogs like N-(2,3-dimethylphenyl)-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide . Larger alkyl groups may enhance passive diffusion but reduce aqueous solubility.

- Electron-Withdrawing Groups : The trioxo-thiazolidine ring introduces strong electron-withdrawing effects, analogous to sulfonamides in AB4 and AB5 (similarity scores: 0.500 and 0.479, respectively) . This feature is critical for interactions with polar enzyme active sites.

Data Table: Key Structural and Functional Comparisons

Research Implications and Gaps

- Pharmacological Profiling : The target compound’s tert-butyl group and trioxo-thiazolidine moiety warrant evaluation against sulfonamide-sensitive targets (e.g., carbonic anhydrase or MMP inhibitors).

- Synthetic Optimization : Low yields in related asymmetric syntheses (e.g., 3.8% for 15 in ) suggest a need for improved catalytic methods for chiral benzamide derivatives .

- Similarity Scoring : While existing scores (0.479–0.500) indicate moderate structural overlap with bioactive analogs, computational docking studies could better predict target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.